molecular formula C12H18N2O3 B14765267 (1r,4r)-4-((4-Methoxy-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-((4-Methoxy-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid

Cat. No.: B14765267
M. Wt: 238.28 g/mol
InChI Key: WHRAXAPITZTHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,4r)-4-((4-Methoxy-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring substituted with a carboxylic acid group and a methoxy-pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((4-Methoxy-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanecarboxylic acid with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((4-Methoxy-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane, and the temperature and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1r,4r)-4-((4-Methoxy-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development .

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (1r,4r)-4-((4-Methoxy-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives and pyrazole-containing molecules, such as:

Uniqueness

What sets (1r,4r)-4-((4-Methoxy-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid apart is its unique combination of a cyclohexane ring with a methoxy-pyrazole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

4-[(4-methoxypyrazol-1-yl)methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H18N2O3/c1-17-11-6-13-14(8-11)7-9-2-4-10(5-3-9)12(15)16/h6,8-10H,2-5,7H2,1H3,(H,15,16)

InChI Key

WHRAXAPITZTHLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)CC2CCC(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.